![molecular formula C5H8Cl2N2S B2988172 5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 105773-90-8](/img/structure/B2988172.png)
5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds often involves taking a raw material and using a catalyst to carry out a substitution reaction . For example, ethanolamine can be used as a raw material, with organic acid as a catalyst, and hydrogen chloride as a chlorination reagent . The reaction is quick, and the method has the advantages of easily available raw materials, high product yield, and high product purity .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is used. In the case of similar compounds, they have been observed to undergo degradation depending on the pH value of the water they are in . They can also undergo isomerization in a polar environment .Safety and Hazards
properties
IUPAC Name |
5-(2-chloroethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWXHCROZUJRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride |
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